

Synthesis pathways for 2-Chloro-4-morpholinobenzaldehyde

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Compound of Interest

Compound Name:	2-Chloro-4-morpholinobenzaldehyde
Cat. No.:	B1599460

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An In-Depth Technical Guide to the Synthesis of **2-Chloro-4-morpholinobenzaldehyde**

Introduction

2-Chloro-4-morpholinobenzaldehyde (CAS No: 886501-36-6; Molecular Formula: C₁₁H₁₂ClNO₂; Molecular Weight: 225.67) is a highly versatile substituted benzaldehyde derivative that has garnered significant interest within the fields of advanced organic synthesis and drug discovery.^{[1][2][3]} Its molecular architecture, featuring a reactive aldehyde group, an electron-donating morpholine moiety, and a strategically placed chlorine atom, makes it a valuable bifunctional building block. The aldehyde serves as a crucial handle for condensation reactions, while the halogenated and aminated aromatic ring provides a scaffold for further functionalization, often through metal-catalyzed cross-coupling reactions.^[1] This unique combination of reactive sites establishes **2-Chloro-4-morpholinobenzaldehyde** as a key intermediate in the construction of complex pharmaceutical candidates and specialized organic materials.

This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the strategic rationale behind methodological choices.

Comparative Overview of Primary Synthetic Strategies

Two principal and strategically distinct pathways dominate the synthesis of **2-Chloro-4-morpholinobenzaldehyde**: the Vilsmeier-Haack formylation of a pre-functionalized aromatic ring and the Nucleophilic Aromatic Substitution (SNAr) on an activated benzaldehyde precursor. The choice between these routes often depends on the availability of starting materials, scalability requirements, and desired purity profile.

Feature	Pathway 1: Vilsmeier-Haack Formylation	Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Material	1-Chloro-3-morpholinobenzene	2-Chloro-4-fluorobenzaldehyde & Morpholine
Key Transformation	Electrophilic Aromatic Substitution	Nucleophilic Aromatic Substitution
Core Principle	Formylation of an electron-rich arene	Substitution of an activated aryl halide
Typical Yields	Good to Excellent	High to Excellent
Scalability	Readily scalable	Readily scalable
Considerations	Requires synthesis of the precursor; handling of POCl_3	Availability and cost of 2-chloro-4-fluorobenzaldehyde

Pathway 1: Vilsmeier-Haack Formylation

This pathway leverages the powerful and regioselective formylation of an electron-rich aromatic ring. The potent electron-donating effect of the morpholine nitrogen activates the aromatic ring, directing the electrophilic Vilsmeier reagent to the sterically accessible para-position.

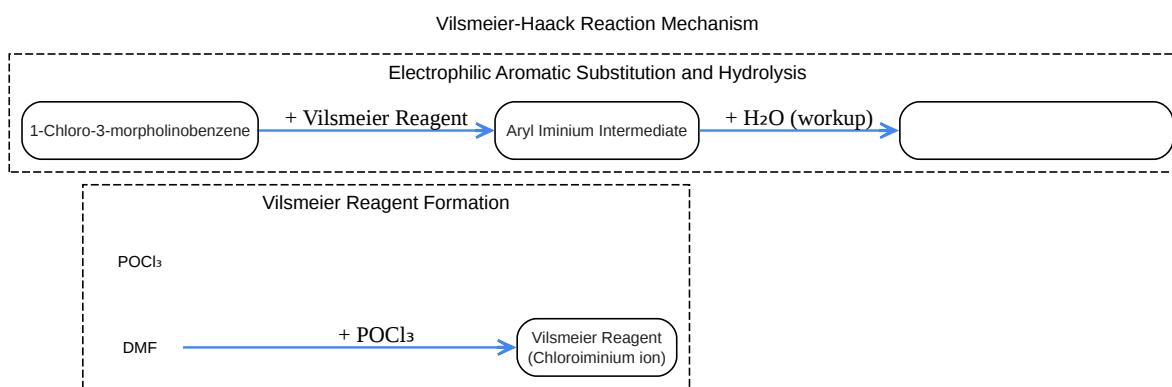
Strategic Rationale

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto activated aromatic compounds.^{[4][5][6][7]} The morpholine substituent in the precursor, 1-chloro-3-morpholinobenzene, acts as a strong activating group, rendering the para position highly nucleophilic and susceptible to attack by the relatively weak electrophile, the Vilsmeier reagent.

Mechanism of Vilsmeier-Haack Reaction

The reaction proceeds in two main stages:

- Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a halogenating agent, typically phosphorus oxychloride (POCl_3), to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6]
- Electrophilic Aromatic Substitution & Hydrolysis: The electron-rich aromatic ring of 1-chloro-3-morpholinobenzene attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[5][6][8]



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Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

Step 1: Synthesis of 1-Chloro-3-morpholinobenzene (Precursor) This step is a standard nucleophilic aromatic substitution or Buchwald-Hartwig amination and is presented here as a prerequisite for the main reaction.

- To a solution of 1,3-dichlorobenzene (1 equiv.) and morpholine (1.2 equiv.) in a suitable solvent like DMSO or a high-boiling point ether, add a strong base such as potassium carbonate (2 equiv.).
- For more inert chlorides, a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$) with a suitable ligand (e.g., Xantphos) and a base like sodium tert-butoxide may be required for a Buchwald-Hartwig coupling.
- Heat the reaction mixture at 100-150°C for 12-24 hours, monitoring by TLC or GC-MS.
- After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography to yield 1-chloro-3-morpholinobenzene.

Step 2: Formylation

- In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-Dimethylformamide (DMF, 10 equiv.) to 0°C.
- Add phosphorus oxychloride (POCl_3 , 1.5 equiv.) dropwise while maintaining the temperature below 5°C.
- Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
- Add a solution of 1-chloro-3-morpholinobenzene (1.0 equiv.) in DMF dropwise to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.^[4]
- Cool the reaction mixture back to 0°C and carefully quench by adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.^[4]

- Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.[8][9][10]
- Extract the product with ethyl acetate or dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford **2-Chloro-4-morpholinobenzaldehyde** as a solid.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

This elegant and often high-yielding pathway involves the direct displacement of an activated halide on the benzaldehyde ring by morpholine.

Strategic Rationale

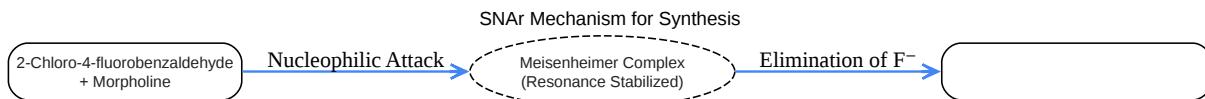
The SNAr reaction is highly effective when an aromatic ring is substituted with both a good leaving group (like fluorine) and a strong electron-withdrawing group (like the aldehyde, $-\text{CHO}$) positioned ortho or para to it.[1] In 2-chloro-4-fluorobenzaldehyde, the aldehyde group strongly activates the para-position, facilitating the attack by the nucleophilic morpholine and displacement of the fluoride ion. Fluorine is the preferred leaving group over chlorine in this context due to its higher electronegativity, which enhances the polarization of the C-F bond and stabilizes the intermediate.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism:

- Nucleophilic Attack: The nitrogen atom of morpholine attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

- Leaving Group Elimination: Aromaticity is restored by the elimination of the fluoride ion, yielding the final product.



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Caption: SNAr addition-elimination mechanism.

Experimental Protocol: Nucleophilic Aromatic Substitution

- To a solution of 2-chloro-4-fluorobenzaldehyde (1.0 equiv.) in an aprotic polar solvent such as DMF, DMSO, or acetonitrile, add morpholine (1.2-1.5 equiv.).^[11]
- Add a base, typically anhydrous potassium carbonate (K_2CO_3 , 2-3 equiv.), to act as a proton scavenger.^[1]^[11]
- Heat the reaction mixture to 80-120°C and stir for 6-24 hours.^[11] The reaction progress should be monitored by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of ice-cold water to precipitate the product.^[11]
- Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.
- Wash the filter cake thoroughly with water to remove inorganic salts and residual solvent.
- Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure **2-Chloro-4-morpholinobenzaldehyde**.^[11]

Characterization

The identity and purity of the synthesized **2-Chloro-4-morpholinobenzaldehyde** should be confirmed using standard analytical techniques:

- Melting Point: Literature values are in the range of 79-81°C.[\[2\]](#)
- ^1H and ^{13}C NMR Spectroscopy: To confirm the molecular structure and substitution pattern.
- Mass Spectrometry (MS): To verify the molecular weight (225.67 g/mol).
- Infrared (IR) Spectroscopy: To identify key functional groups, particularly the aldehyde carbonyl stretch ($\sim 1680\text{-}1700\text{ cm}^{-1}$).

Conclusion

Both the Vilsmeier-Haack formylation and Nucleophilic Aromatic Substitution pathways provide reliable and effective means for synthesizing **2-Chloro-4-morpholinobenzaldehyde**. The SNAr route is often more direct, assuming the availability of 2-chloro-4-fluorobenzaldehyde, and typically proceeds with high yields and operational simplicity. The Vilsmeier-Haack reaction offers a powerful alternative, especially when the required precursor, 1-chloro-3-morpholinobenzene, is readily accessible or can be synthesized economically. The final choice of methodology will be guided by factors such as starting material cost, laboratory capabilities, and the desired scale of production.

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